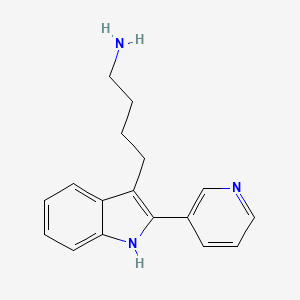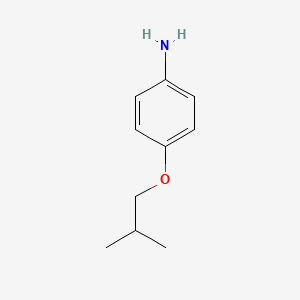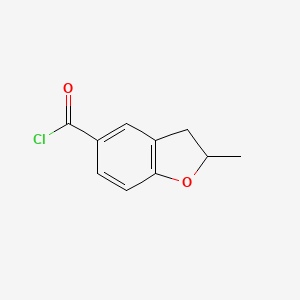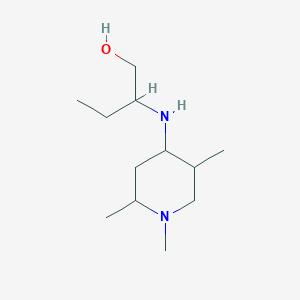
3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine
Vue d'ensemble
Description
3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine, also known as 3-Dimethylpiperidine, is an organic compound belonging to the class of piperidines. It is a colorless liquid with a pungent odor and is used in a variety of applications in the chemical and pharmaceutical industries.
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
A study by Kocięcka et al. (2018) explored the catalytic reactions of propargylic alcohols with secondary cyclic amines, including meso-3,5-dimethylpiperidine, leading to the formation of diamines containing the tetrahydrofuran ring. These compounds were synthesized with good yield and characterized by GC–MS and NMR spectroscopy, showcasing the versatility of such amines in organic synthesis and catalysis (Kocięcka, Czeluśniak, Panek, & Szymańska-Buzar, 2018).
Molecular Docking and Drug Design
Fatima et al. (2021) investigated 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (a related compound) through experimental and theoretical spectroscopies and molecular docking studies. Their research highlights the potential of such compounds in the synthesis of nitrogen-containing compounds and their importance in drug design and development (Fatima, Bhadoria, Srivastava, Verma, Siddiqui, & Javed, 2021).
Material Science and Corrosion Inhibition
Gao, Liang, and Wang (2007) synthesized tertiary amines, including compounds related to 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine, and explored their electrochemical performance as corrosion inhibitors for carbon steel. Their findings suggest the potential of such amines in protecting metals from corrosion, which is crucial for extending the lifespan of metal-based structures (Gao, Liang, & Wang, 2007).
Pharmaceutical Applications and Ligand Design
Berardi et al. (2001) synthesized derivatives of 3,3-dimethylpiperidine, focusing on their high affinity towards σ1 and EBP (endoplasmic reticulum) sites. The study underscores the significance of such amines in designing ligands with potential therapeutic applications, particularly in targeting specific receptors within the brain (Berardi, Ferorelli, Colabufo, Leopoldo, Perrone, & Tortorella, 2001).
Environmental Science and Gas Separation
Blanco et al. (2017) characterized aqueous solutions of diamines, including 3-dimethylamino-1-propylamine, for their potential in acidic gases separation processes. This research highlights the application of such amines in environmental science, particularly in improving the efficiency of gas separation technologies, which is critical for pollution control and industrial gas processing (Blanco, García-Abuín, Gómez‐Díaz, & Navaza, 2017).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to certain receptors and enzymes, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, receptor binding, and modulation of protein function. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Understanding these cellular effects is essential for evaluating the compound’s potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. This binding can result in enzyme inhibition or activation, changes in receptor conformation, and subsequent downstream effects on cellular signaling pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are critical for understanding how the compound exerts its effects and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies. These temporal effects are essential for designing experiments and evaluating the compound’s potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy. Understanding the metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential as a therapeutic agent .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific tissues, influencing its overall efficacy. Understanding the transport and distribution mechanisms is essential for evaluating the compound’s potential as a therapeutic agent .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization is essential for evaluating the compound’s potential as a therapeutic agent .
Propriétés
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-6-10(2)8-12(7-9)5-3-4-11/h9-10H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXDFGJXATZQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424590 | |
| Record name | 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878657-11-5 | |
| Record name | 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)

![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)
![[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1309748.png)








